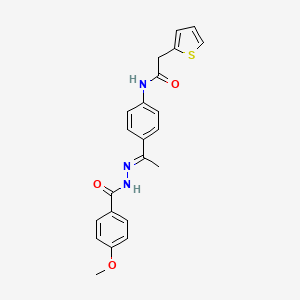
Neuraminidase-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuraminidase-IN-19 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoprotein found on the surface of influenza viruses and plays a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in antiviral research and treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
化学反应分析
Types of Reactions: Neuraminidase-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity .
科学研究应用
Neuraminidase-IN-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and host-pathogen interactions.
Medicine: Explored as a potential antiviral agent for the treatment of influenza and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用机制
Neuraminidase-IN-19 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The inhibition of neuraminidase disrupts the viral life cycle and reduces the spread of the infection .
相似化合物的比较
Oseltamivir: A widely used neuraminidase inhibitor with a similar mechanism of action.
Zanamivir: Another neuraminidase inhibitor that is effective against influenza viruses.
Laninamivir: A long-acting neuraminidase inhibitor with enhanced potency.
Uniqueness: Neuraminidase-IN-19 is unique in its structural features and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. Its distinct chemical structure allows for potential modifications to improve efficacy and reduce resistance .
属性
分子式 |
C22H21N3O3S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+ |
InChI 键 |
KRQURQADMFYKEU-BUVRLJJBSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
规范 SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


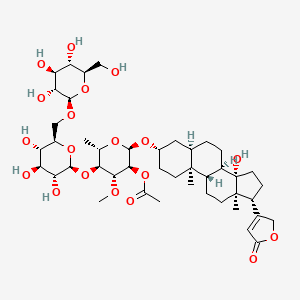
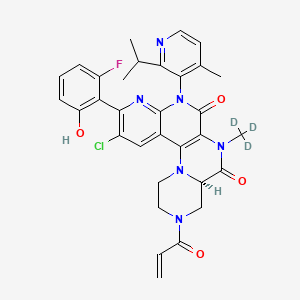
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
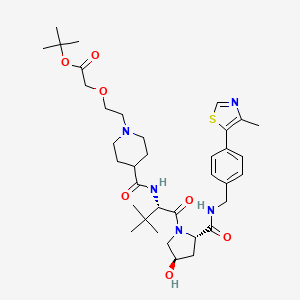
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


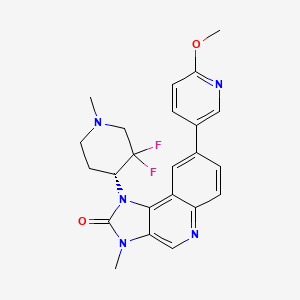
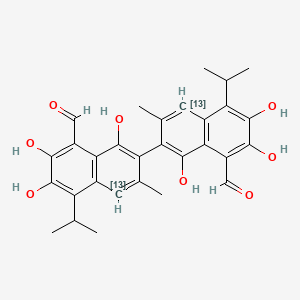
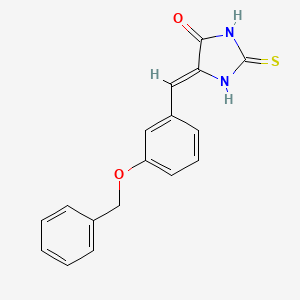
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
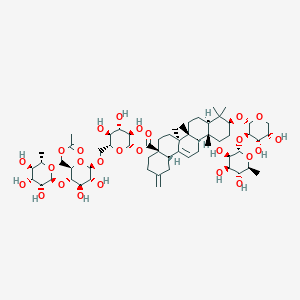
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
